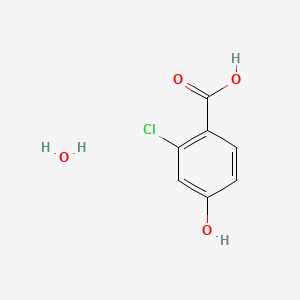

2-Chloro-4-hydroxybenzoic acid hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

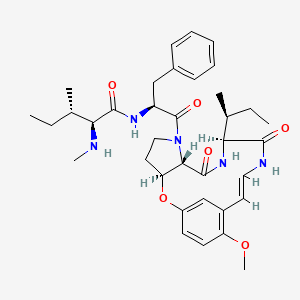

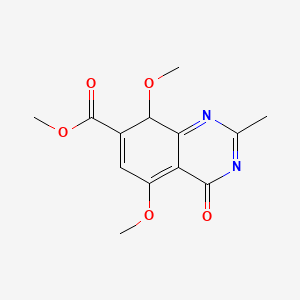

2-Chloro-4-hydroxybenzoic acid hydrate is a chemical compound with the CAS Number: 440123-65-9 . It has a molecular weight of 190.58 . The IUPAC name for this compound is 2-chloro-4-hydroxybenzoic acid hydrate . The physical form of this compound is a solid powder .

Molecular Structure Analysis

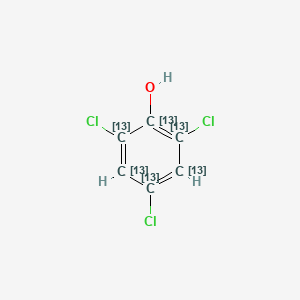

The InChI code for 2-Chloro-4-hydroxybenzoic acid hydrate is 1S/C7H5ClO3.H2O/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3,9H,(H,10,11);1H2 . This code provides a standard way to encode the compound’s molecular structure and formula.

Physical And Chemical Properties Analysis

2-Chloro-4-hydroxybenzoic acid hydrate has a boiling point of 207-209 . It is a solid powder stored at ambient temperature .

科学的研究の応用

-

Scientific Field: Organic Chemistry

- Application : 2-Chloro-4-hydroxybenzoic acid hydrate is used as a reagent in organic synthesis .

- Method of Application : The specific method of application can vary depending on the reaction being performed. Generally, it would be used in a reaction vessel under controlled conditions of temperature and pressure .

- Results or Outcomes : The outcomes would depend on the specific reaction being performed. In general, this compound can be used to synthesize a variety of other organic compounds .

-

Scientific Field: Biochemistry

- Application : 4-Hydroxybenzoic acid, which is structurally similar to 2-Chloro-4-hydroxybenzoic acid hydrate, has been found to be synthesized de novo and covalently linked to cell wall polysaccharides in the carrot protoplast system .

- Method of Application : This involves activating the phenylpropanoid pathway induced through a fungal elicitor from the plant pathogen Pythium aphanidermatum .

- Results or Outcomes : The study found that 4-Hydroxybenzoic acid was synthesized de novo and covalently linked to cell wall polysaccharides .

-

Scientific Field: Microbiology

- Application : A study found that a certain strain of bacteria, Sphe3, was capable of utilizing 4-Hydroxybenzoic acid as the sole source of carbon and energy .

- Method of Application : This involves growing the bacteria in a medium where 4-Hydroxybenzoic acid is the only source of carbon .

- Results or Outcomes : The study found that Sphe3 was capable of utilizing 4-Hydroxybenzoic acid as the sole source of carbon and energy .

-

Scientific Field: Chemical Synthesis

- Application : 2-Chloro-4-hydroxybenzoic acid hydrate is used in the synthesis of various organic compounds .

- Method of Application : The compound is used as a reagent in a reaction vessel under controlled conditions of temperature and pressure .

- Results or Outcomes : The outcomes would depend on the specific reaction being performed. In general, this compound can be used to synthesize a variety of other organic compounds .

-

Scientific Field: Biochemical Research

- Application : A study found that a certain strain of bacteria, Sphe3, was capable of utilizing 4-Hydroxybenzoic acid as the sole source of carbon and energy .

- Method of Application : This involves growing the bacteria in a medium where 4-Hydroxybenzoic acid is the only source of carbon .

- Results or Outcomes : The study found that Sphe3 was capable of utilizing 4-Hydroxybenzoic acid as the sole source of carbon and energy .

-

Scientific Field: Microbiology

- Application : 4-Hydroxybenzoic acid, which is structurally similar to 2-Chloro-4-hydroxybenzoic acid hydrate, has been found to be synthesized de novo and covalently linked to cell wall polysaccharides in the carrot protoplast system .

- Method of Application : This involves activating the phenylpropanoid pathway induced through a fungal elicitor from the plant pathogen Pythium aphanidermatum .

- Results or Outcomes : The study found that 4-Hydroxybenzoic acid was synthesized de novo and covalently linked to cell wall polysaccharides .

-

Scientific Field: Chemical Synthesis

- Application : 2-Chloro-4-hydroxybenzoic acid hydrate is often used in the synthesis of various organic compounds .

- Method of Application : The compound is used as a reagent in a reaction vessel under controlled conditions of temperature and pressure .

- Results or Outcomes : The outcomes would depend on the specific reaction being performed. In general, this compound can be used to synthesize a variety of other organic compounds .

-

Scientific Field: Biochemical Research

- Application : A study found that a certain strain of bacteria, Sphe3, was capable of utilizing 4-Hydroxybenzoic acid as the sole source of carbon and energy .

- Method of Application : This involves growing the bacteria in a medium where 4-Hydroxybenzoic acid is the only source of carbon .

- Results or Outcomes : The study found that Sphe3 was capable of utilizing 4-Hydroxybenzoic acid as the sole source of carbon and energy .

-

Scientific Field: Microbiology

- Application : 4-Hydroxybenzoic acid, which is structurally similar to 2-Chloro-4-hydroxybenzoic acid hydrate, has been found to be synthesized de novo and covalently linked to cell wall polysaccharides in the carrot protoplast system .

- Method of Application : This involves activating the phenylpropanoid pathway induced through a fungal elicitor from the plant pathogen Pythium aphanidermatum .

- Results or Outcomes : The study found that 4-Hydroxybenzoic acid was synthesized de novo and covalently linked to cell wall polysaccharides .

Safety And Hazards

The safety information for 2-Chloro-4-hydroxybenzoic acid hydrate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

特性

IUPAC Name |

2-chloro-4-hydroxybenzoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3.H2O/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3,9H,(H,10,11);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNLXWMDILTYQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)C(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694148 |

Source

|

| Record name | 2-Chloro-4-hydroxybenzoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-hydroxybenzoic acid hydrate | |

CAS RN |

440123-65-9 |

Source

|

| Record name | 2-Chloro-4-hydroxybenzoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid](/img/structure/B589056.png)

![N-[[6-[4,6-Diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-4-nitrooxan-2-yl]methyl]acetamide](/img/structure/B589062.png)